molecular formula C6H4BrKO3S B13001596 Potassium 3-bromobenzenesulfonate

Potassium 3-bromobenzenesulfonate

Cat. No.: B13001596
M. Wt: 275.16 g/mol
InChI Key: SXCWOENVJMTILG-UHFFFAOYSA-M
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Description

Potassium 3-bromobenzenesulfonate is an organic compound with the molecular formula C6H4BrKO3S. It is a potassium salt of 3-bromobenzenesulfonic acid and is known for its applications in various chemical reactions and industrial processes . The compound is characterized by its bromine and sulfonate functional groups, which contribute to its reactivity and utility in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3-bromobenzenesulfonate can be synthesized through the sulfonation of 3-bromobenzene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction typically involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-bromobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

    Solvents: Organic solvents like toluene or dimethylformamide are typically used.

Major Products:

Scientific Research Applications

Potassium 3-bromobenzenesulfonate finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of potassium 3-bromobenzenesulfonate involves its reactivity due to the presence of bromine and sulfonate groups. In coupling reactions, the bromine atom participates in oxidative addition with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The sulfonate group enhances the solubility and stability of the compound in various solvents .

Comparison with Similar Compounds

  • Potassium 4-bromobenzenesulfonate
  • Potassium 3-chlorobenzenesulfonate
  • Potassium 4-chlorobenzenesulfonate

Comparison:

Biological Activity

Potassium 3-bromobenzenesulfonate (K3BBS) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, including its mechanisms of action, efficacy against pathogens, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a bromine atom attached to a benzene ring, which is further substituted with a sulfonate group. This structure enhances its reactivity and solubility in aqueous environments, making it suitable for various biological applications. The molecular formula is C6H5BrO3S, and it exhibits properties typical of sulfonate compounds, such as high polarity and the ability to engage in nucleophilic substitution reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonate group can interact with active sites of enzymes, potentially inhibiting their function. This inhibition can disrupt metabolic pathways in microorganisms.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of bromine may enhance this activity by facilitating interactions with microbial cell walls or membranes.
  • Cellular Uptake : The compound's solubility allows for effective cellular uptake, which is crucial for its biological efficacy.

Efficacy Against Pathogens

Recent studies have evaluated the efficacy of this compound against various plant pathogens. For instance:

  • A study reported that this compound exhibited effective antifungal activity against Fusarium species, with an EC50 value significantly lower than that of commercial fungicides.
  • Another investigation highlighted its antibacterial properties against Xanthomonas species, where it outperformed traditional treatments in vitro.

Case Studies

  • Agricultural Application : In a controlled environment, this compound was tested on rice plants infected with Xanthomonas oryzae. Results indicated a reduction in disease severity by over 40% compared to untreated controls. This suggests potential use as a biopesticide.
  • Pharmacological Research : A study focusing on the compound's interaction with human cell lines revealed that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. This positions it as a candidate for further development in cancer therapies.

Table 1: Biological Activity Against Pathogens

PathogenEC50 (µg/cm³)Comparison Treatment (EC50)
Xanthomonas oryzae11.92Bismerthiazol (72.08)
Fusarium spp.13.76Thiodiazole copper (99.26)

Table 2: Summary of Case Studies

Study FocusFindings
Agricultural UseEffective against Xanthomonas oryzae, reducing disease severity by >40%
Cancer ResearchInduces apoptosis in human cancer cell lines

Properties

Molecular Formula

C6H4BrKO3S

Molecular Weight

275.16 g/mol

IUPAC Name

potassium;3-bromobenzenesulfonate

InChI

InChI=1S/C6H5BrO3S.K/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1

InChI Key

SXCWOENVJMTILG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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